4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
CAS No.: 2640821-44-7
Cat. No.: VC11871058
Molecular Formula: C21H28N4O3
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640821-44-7 |
|---|---|
| Molecular Formula | C21H28N4O3 |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H28N4O3/c1-15-22-19-5-3-2-4-18(19)20(26)25(15)14-16-6-10-24(11-7-16)21(27)23-17-8-12-28-13-9-17/h2-5,16-17H,6-14H2,1H3,(H,23,27) |
| Standard InChI Key | CPMBASMHOCQBIV-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NC4CCOCC4 |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NC4CCOCC4 |
Introduction
Structural Elucidation and Nomenclature
Core Structural Components
The compound features a 3,4-dihydroquinazolin-4-one core substituted at the 3-position with a methyl group and a piperidine-1-carboxamide moiety. The carboxamide nitrogen is further linked to a tetrahydropyran-4-yl (oxan-4-yl) group. Key structural elements include:
-
Quinazolinone ring: A bicyclic system with a ketone at position 4 and a methyl group at position 2 .
-
Piperidine-carboxamide: A six-membered amine ring with a carbonyl-linked tetrahydropyran .
The IUPAC name systematically describes these components, ensuring unambiguous identification .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous molecules in patent EP3027598A1 suggest a multi-step approach :
-
Quinazolinone formation: Condensation of anthranilic acid derivatives with acetic anhydride yields the 2-methyl-4-oxo-3,4-dihydroquinazoline core.
-
Alkylation: Introduction of the methyl-piperidine moiety via nucleophilic substitution or Mitsunobu reaction.
-
Carboxamide coupling: Reaction of piperidine with an isocyanate or activated carbonyl derivative of tetrahydropyran-4-amine .
Table 1: Key Reaction Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 2-Methyl-3,4-dihydroquinazolin-4-one | Core scaffold |
| 2 | 3-(Chloromethyl)-2-methylquinazolin-4-one | Alkylation precursor |
| 3 | Tetrahydropyran-4-isocyanate | Carboxamide coupling agent |
Physicochemical Properties
Estimated properties derived from structural analogs :
-
Molecular formula: C₂₂H₂₈N₄O₃
-
Molecular weight: 396.49 g/mol
-
Solubility: Moderate lipid solubility (LogP ≈ 2.1) due to the tetrahydropyran and piperidine groups .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 2-[4-(4-Fluorobenzoyl)piperidin-1-yl]-4-oxobutylquinazolin-4-one | EGFR | 12 | |
| 2-[4-(3-Methoxybenzoyl)piperidin-1-yl]-4-oxobutylquinazolin-4-one | VEGFR2 | 45 |
Pharmacokinetic Profiling
Absorption and Distribution
Metabolism
Hepatic oxidation via CYP3A4 is anticipated, with the tetrahydropyran ring undergoing hydroxylation .
Applications and Future Directions
Therapeutic Areas
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume